![molecular formula C21H22N6O3S B2433486 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 941985-29-1](/img/structure/B2433486.png)
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring and a chromene ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidine and chromene rings. These rings could then be functionalized with the appropriate groups to give the final compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine and chromene rings would give the molecule a rigid, planar structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, while the carbonyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, including structures related to the chemical compound . These compounds were evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition activities. The research demonstrated that certain derivatives possess significant anticancer and anti-inflammatory properties, indicating their potential as therapeutic agents in cancer and inflammation-related diseases (Rahmouni et al., 2016).
Heterocyclic Chemistry for Biological Activities
Bondock et al. (2014) explored the synthesis of heterocyclic compounds, including chromene derivatives, demonstrating their utility in creating bioactive molecules. This study highlights the versatility of the core structure in the compound of interest for synthesizing various bioactive heterocycles, which could have implications in designing drugs with specific biological activities (Bondock et al., 2014).
Antimicrobial Activities
The compound and its related derivatives have been evaluated for antimicrobial activities. For instance, Youssef et al. (2011) synthesized thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives, showing excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Youssef et al., 2011).
Docking Studies for Breast Cancer
A study by Abd El Ghani et al. (2022) on chromeno[4,3-b]pyridine derivatives, designed and synthesized for computational ADME and Lipinski's analysis followed by molecular docking, indicated significant anticancer activity against breast cancer cell lines. This research underscores the potential application of the compound and its derivatives in targeted cancer therapy, specifically breast cancer (Abd El Ghani et al., 2022).
Antioxidant Activities
Compounds related to the chemical structure of interest have been investigated for their antioxidant activities. For example, Mohamed and El-Sayed (2019) explored the synthesis of indane-amide substituted derivatives, including pyrazole, pyrimidine, and chromene derivatives, with some compounds showing promising antioxidant activities. This indicates the potential of these compounds in oxidative stress-related therapeutic applications (Mohamed & El-Sayed, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-12(2)24-18-14-11-23-27(19(14)26-21(25-18)31-3)9-8-22-20(29)17-10-15(28)13-6-4-5-7-16(13)30-17/h4-7,10-12H,8-9H2,1-3H3,(H,22,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDBYKLYBHMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide |
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